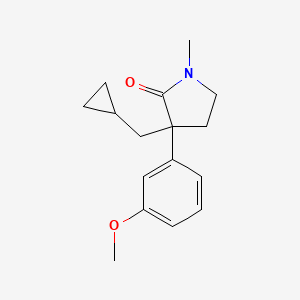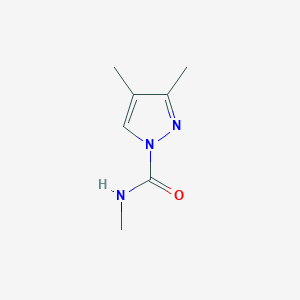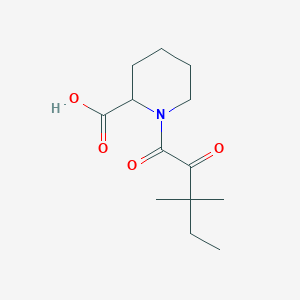
1-(1,2-dioxo-3,3-dimethylpentyl)-2-piperidinecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 3,3-dimethyl-2-oxopentanoyl group and a carboxylic acid group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with 3,3-dimethyl-2-oxopentanoic acid. One common method involves the use of lithium hydroxide in methanol at low temperatures, followed by warming to room temperature . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid may involve bulk manufacturing processes that utilize custom synthesis techniques. These methods are designed to produce large quantities of the compound with consistent quality and purity .
化学反応の分析
Types of Reactions
1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学的研究の応用
1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid: This compound itself.
(S)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid: A stereoisomer with similar properties.
®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid: Another stereoisomer with distinct properties.
Uniqueness
1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.
特性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-4-13(2,3)10(15)11(16)14-8-6-5-7-9(14)12(17)18/h9H,4-8H2,1-3H3,(H,17,18) |
InChIキー |
GWXADOKFGBKLOD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


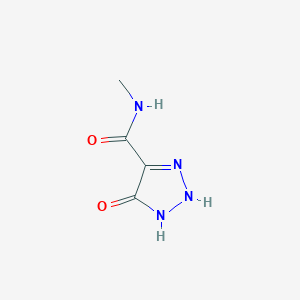

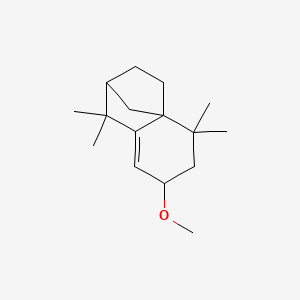

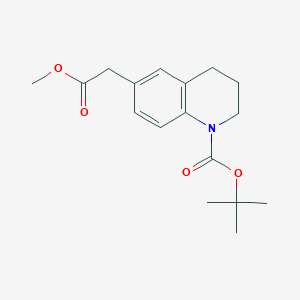
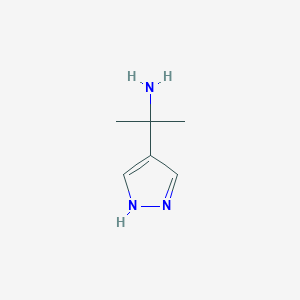
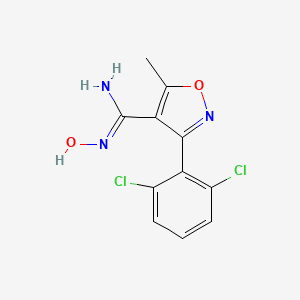
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)

![2-Bromo-5-iodobenzo[d]oxazole](/img/structure/B12870370.png)


